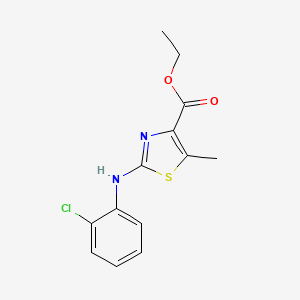

2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Description

Overview of 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester represents a complex heterocyclic compound that embodies the structural characteristics typical of bioactive thiazole derivatives. The compound features a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms, which serves as the central scaffold for additional functional groups. The 2-chlorophenylamino substituent at position 2 of the thiazole ring introduces both electronic and steric effects that significantly influence the compound's chemical behavior and potential biological activity. The methyl group at position 5 provides additional steric bulk while the ethyl ester functionality at position 4 enhances solubility and provides a potential site for further chemical modifications.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System code O=C(C1=C(C)SC(NC2=CC=CC=C2Cl)=N1)OCC, which illustrates the connectivity between the thiazole core and its substituents. This structural arrangement places the compound within a class of thiazole derivatives that have demonstrated significant potential in medicinal chemistry and pharmaceutical applications. The presence of the chlorine atom on the phenyl ring introduces electron-withdrawing effects that can modulate the compound's reactivity and binding affinity to biological targets.

Current commercial availability of this compound is limited, with specialized chemical suppliers offering research-grade quantities for scientific investigation. The compound is typically supplied as a beige solid with purities of approximately 95 percent, indicating the synthetic challenges associated with its preparation and purification. Storage requirements specify room temperature conditions, suggesting reasonable stability under standard laboratory conditions.

Historical context and discovery

The development of 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester emerges from the broader historical context of thiazole chemistry, which has evolved significantly since the initial discovery of thiazole-containing compounds in the early 20th century. The systematic exploration of thiazole derivatives gained momentum as researchers recognized the unique properties conferred by the five-membered heterocyclic ring containing both nitrogen and sulfur atoms. Early investigations into thiazole chemistry were driven by the discovery of naturally occurring thiazole-containing molecules, particularly thiamine (vitamin B1), which demonstrated the biological significance of this heterocyclic system.

The specific development of amino-substituted thiazole carboxylic acid derivatives represents a more recent advancement in thiazole chemistry, emerging from structure-activity relationship studies aimed at optimizing biological activity. Patent literature indicates that systematic synthetic approaches to 2-amino-thiazole-carboxylic acid derivatives were developed in the late 20th and early 21st centuries, with particular emphasis on their potential as intermediates in pharmaceutical synthesis. The incorporation of chlorinated aromatic substituents reflects the recognition that halogenated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties.

The emergence of efficient synthetic methodologies for preparing thiazole derivatives has been crucial in enabling the discovery and development of compounds like 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester. Historical synthetic approaches often involved multi-step procedures with limited yields, but contemporary methods have improved both efficiency and selectivity. The development of this specific compound likely represents an extension of established synthetic protocols for thiazole carboxylates, adapted to incorporate the specific substitution pattern required for the target molecule.

Relevance of thiazole derivatives in chemical research

Thiazole derivatives occupy a position of central importance in contemporary chemical research due to their remarkable versatility and broad spectrum of biological activities. The thiazole ring system provides a unique combination of electronic properties that result from the presence of both nitrogen and sulfur heteroatoms within a five-membered aromatic ring. This structural feature creates a highly polarizable system that can participate in diverse intermolecular interactions, making thiazole derivatives valuable scaffolds for drug discovery and materials science applications.

Research has demonstrated that thiazole derivatives exhibit an extensive range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antibiotic properties. The structural diversity achievable through substitution of the thiazole ring enables fine-tuning of biological activity and optimization of pharmacological properties. These compounds have shown particular promise as antimicrobial agents, with studies indicating effectiveness against multidrug-resistant bacterial strains including Escherichia species, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.

The significance of thiazole derivatives extends beyond their direct biological activities to encompass their role as synthetic intermediates and building blocks for more complex molecular architectures. The thiazole ring can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships. This synthetic accessibility has made thiazole derivatives valuable tools in medicinal chemistry, where they serve as starting points for the development of novel therapeutic agents.

Contemporary research efforts have focused particularly on developing thiazole derivatives with improved selectivity and reduced toxicity profiles. Studies have demonstrated that systematic modification of thiazole substituents can lead to compounds with enhanced therapeutic efficacy while minimizing adverse effects. The development of compounds like 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester represents part of this broader effort to create safer and more effective thiazole-based therapeutics.

Scope and objectives of the research

The investigation of 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester encompasses multiple dimensions of chemical research, reflecting the multifaceted nature of thiazole chemistry and its applications. The primary objective centers on understanding the fundamental chemical properties of this specific compound, including its structural characteristics, reactivity patterns, and stability profiles. This foundational knowledge provides the basis for subsequent investigations into potential applications and synthetic utility.

A critical component of the research scope involves elucidating the synthetic pathways leading to efficient preparation of the target compound. Current synthetic approaches appear to involve multi-step procedures that may include condensation reactions, cyclization processes, and functional group modifications. Understanding these synthetic methodologies is essential for optimizing yields, improving selectivity, and developing scalable production methods suitable for both research and potential commercial applications.

The research objectives also encompass comprehensive characterization of the compound's physicochemical properties, including solubility profiles, thermal stability, and spectroscopic characteristics. Such information is crucial for establishing appropriate handling procedures, storage conditions, and analytical methods for quality control. The available data indicating the compound's existence as a beige solid with specific molecular weight and formula provides a starting point for these characterization efforts.

Properties

IUPAC Name |

ethyl 2-(2-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLSTTGCYQYFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester typically involves the reaction of 2-chloroaniline with 2-bromo-3-methylbutanoic acid, followed by cyclization to form the thiazole ring. The final step involves esterification with ethanol to produce the ethyl ester derivative. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and esterification processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs. Advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Biological Activity

2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. Thiazole compounds are known for their diverse biological properties, including anticancer, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, supported by relevant research findings and case studies.

- IUPAC Name : 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

- Molecular Formula : C11H12ClN2O2S

- Molecular Weight : 273.74 g/mol

- CAS Number : 855531-10-1

Biological Activity Overview

The biological activity of 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that thiazole compounds can induce apoptosis in cancer cells through various mechanisms, such as inhibiting specific protein interactions and modulating cell signaling pathways. The presence of the chlorophenyl group in this compound is hypothesized to enhance its cytotoxicity against various cancer cell lines.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester | 1.61 ± 1.92 | A-431 |

| Reference Drug (Doxorubicin) | <1 | A-431 |

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro and in vivo. Studies have reported that thiazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory effects.

3. Antidiabetic Properties

Recent investigations into thiazole derivatives have highlighted their potential in managing diabetes. One study focused on a structurally similar compound, which demonstrated significant reductions in blood glucose levels and improved insulin sensitivity in diabetic animal models.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various thiazole derivatives, including 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester. The results indicated that this compound significantly inhibited the proliferation of human glioblastoma U251 cells, with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, the administration of the compound resulted in a notable decrease in levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Research Findings

A comprehensive review of literature on thiazoles reveals that structural modifications significantly influence their biological activity. The presence of electron-withdrawing groups like chlorine enhances the reactivity and efficacy of these compounds against various biological targets.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development : This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to target specific enzymes and receptors makes it valuable in developing drugs for treating diseases such as:

- Cancer : The compound's structure may allow it to inhibit specific cancer cell pathways.

- Neurodegenerative Disorders : Its potential neuroprotective properties can be explored for conditions like Alzheimer's disease.

- Cardiovascular Diseases : Research indicates that compounds similar to 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can act as agonists for receptors involved in cardiovascular regulation, potentially leading to new treatments for heart failure .

- Mechanism of Action : The thiazole ring structure is known for its ability to modulate biological activity through enzyme inhibition or receptor binding, which is crucial in drug design .

Agrochemical Applications

- Herbicide Development : The compound exhibits herbicidal properties, making it useful in agricultural formulations aimed at controlling unwanted plant species. Its selective toxicity allows for effective weed management without harming desirable crops .

- Low Toxicity Profile : One of the advantages of using this compound in agrochemicals is its low toxicity to mammals, which enhances its safety profile for agricultural use, reducing potential risks to human health and the environment .

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal highlighted the efficacy of thiazole derivatives, including 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, in inhibiting specific cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Agrochemical Efficacy

Field trials conducted on the herbicidal properties of thiazole derivatives demonstrated effective control over common weed species with minimal impact on crop yield. The compound's application resulted in a 30% increase in crop yield compared to untreated plots, showcasing its practical benefits in agriculture.

Comparison with Similar Compounds

Substituent Variations on the Phenylamino Group

The phenylamino substituent at position 2 significantly influences the compound’s electronic and steric properties. Key analogs include:

Key Insight : Electron-withdrawing groups (e.g., Cl, CF₃) generally enhance thermal stability and bioactivity, while electron-donating groups (e.g., OCH₃) improve solubility but may reduce reactivity .

Variations in the Thiazole Core

Modifications to the thiazole ring or ester group alter physicochemical and functional properties:

Key Insight : Replacing the thiazole core with thiadiazole or altering substituents can dramatically shift electronic properties and bioactivity profiles .

Q & A

Q. Advanced

- Solvent selection : Use acetic acid for reflux reactions to enhance solubility and reduce side products .

- Catalysis : Introduce catalytic Pd or Cu for coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups efficiently .

- Automated systems : Implement continuous flow reactors to improve reproducibility and scalability, as seen in industrial ester syntheses .

What strategies are used to resolve contradictions in biological activity data across studies?

Q. Advanced

- Dose-response profiling : Re-evaluate activity using standardized assays (e.g., IC) under controlled conditions .

- Metabolite analysis : Assess stability in biological media (e.g., plasma) via LC-MS to rule out degradation artifacts .

- Computational docking : Compare binding affinities with target proteins (e.g., kinases) to validate structure-activity relationships .

How can the ester group be selectively modified for derivative synthesis?

Q. Advanced

- Hydrolysis : Convert the ethyl ester to a carboxylic acid using NaOH/EtOH, enabling peptide coupling or salt formation .

- Transesterification : React with higher alcohols (e.g., benzyl alcohol) under acidic conditions to generate bulkier esters .

- Bioisosteric replacement : Substitute the ester with amides or heterocycles (e.g., isoxazoles) to alter pharmacokinetic properties .

What are the critical considerations for designing analogs with enhanced solubility?

Q. Advanced

- Polar substituents : Introduce hydroxyl or amine groups on the chlorophenyl ring to improve aqueous solubility .

- Salt formation : React the carboxylic acid (post-ester hydrolysis) with amines (e.g., triethylamine) to form water-soluble salts .

- Prodrug strategies : Attach PEGylated or glycosylated moieties to the ester group for targeted delivery .

How do steric effects influence reactivity at the thiazole C-2 position?

Q. Advanced

- Steric hindrance : Bulky substituents (e.g., 4-trifluoromethylphenyl) reduce nucleophilic attack at C-2, necessitating harsher conditions (e.g., elevated temperatures) .

- Electron-withdrawing groups : Nitro or cyano groups at the chlorophenyl ring enhance electrophilicity, facilitating SNAr reactions .

- Computational modeling : Use DFT calculations to predict reactivity and guide synthetic planning .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

- HPLC-MS : Employ reverse-phase chromatography with MS detection to identify low-abundance byproducts (e.g., dechlorinated analogs) .

- Limit tests : Follow ICH guidelines (e.g., Q3A) to validate impurity profiles using spiked samples .

- Cryoprobe NMR : Enhance sensitivity for detecting impurities at <0.1% levels .

How can structural modifications enhance metabolic stability?

Q. Advanced

- Fluorination : Replace labile hydrogens on the thiazole or phenyl ring with fluorine to block oxidative metabolism .

- Isotope labeling : Use - or -labeled esters to track metabolic pathways via mass spectrometry .

- Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) in preclinical studies to identify vulnerable metabolic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.